Adimolol

beta-adrenoceptor blockade duration prolonged pharmacodynamics once-weekly dosing concept

Adimolol (MEN‑935) delivers 7-day β-adrenoceptor blockade from a single dose—eliminating daily gavage or mini-pumps in chronic rodent models. Its unique non‑competitive mechanism reduces receptor Bmax to 50% at 3 days, a property absent in propranolol and ideal for receptor‑trafficking studies. In human protocols requiring clean β‑blockade without α₁‑vasodilation, adimolol lacks the functional α₁‑blockade that confounds labetalol. Sourced at ≥98% purity, adimolol simplifies logistics and isolates the contribution of receptor down‑regulation in cardiovascular research.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS No. 78459-19-5
Cat. No. B1664374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdimolol
CAS78459-19-5
SynonymsAdimolol
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)
InChIKeyYWRIUGFSIQMHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adimolol (CAS 78459-19-5) for Hypertension Research: Product Profile


Adimolol (developmental code MEN‑935) is a non‑selective antagonist at β‑adrenergic, α₁‑adrenergic, and α₂‑adrenergic receptors [1]. Unlike classical β‑blockers, its pharmacological signature combines prolonged β‑adrenoceptor blockade (effects persisting up to 7 days after a single oral dose) with moderate α‑adrenolytic activity demonstrable in vivo [2][3]. It belongs to the class of dual‑acting α,β‑blockers alongside labetalol, carvedilol, amosulalol, bucindolol, medroxalol, and primidolol, yet exhibits a unique blend of pharmacokinetic persistence and a non‑competitive component of β‑receptor antagonism [4][5].

Adimolol (CAS 78459-19-5): Why In‑Class Substitution Is Not Straightforward


Although adimolol is formally classified as a dual α,β‑blocker, neither a pure β‑blocker (e.g., propranolol) nor a prototypical combined agent (e.g., labetalol) can replicate its full experimental profile. Propranolol lacks the α‑adrenolytic component that contributes to the blood‑pressure‑lowering action of adimolol in hypertensive models [1], while labetalol exhibits clear functional α₁‑blockade in man that is absent with adimolol [2]. Moreover, adimolol's exceptionally prolonged duration of action (≥7 days) and its unique ability to reduce β‑adrenoceptor number (Bmax) — a non‑competitive mechanism not shared by propranolol — mean that interchangeability with any single in‑class agent would fundamentally alter the experimental readout [3][4].

Adimolol (CAS 78459-19-5): Quantitative Differentiation Evidence Against Key Comparators


Duration of Functional β‑Blockade: 7‑Day Persistence vs. Propranolol

Adimolol produces functional β‑adrenoceptor antagonism that remains detectable 7 days after a single oral dose, whereas propranolol's effects dissipate within 24‑48 hours. In a head‑to‑head study in healthy males, supine and erect heart‑rate reductions and attenuation of exercise‑ and isoprenaline‑induced tachycardia were sustained for up to 7 days with adimolol (600 mg) but not with propranolol (240 mg) [1]. In a separate dose‑ranging study, all adimolol doses (25‑600 mg) retained an effect at 96 h (range 3.5‑17.2% heart‑rate reduction), with the maximum effect at peak ranging from 18% (25 mg) to 29% (600 mg) [2]. The comparator propranolol, at a clinically equipotent β‑blocking dose, shows a duration of action of approximately 12‑24 h [3].

beta-adrenoceptor blockade duration prolonged pharmacodynamics once-weekly dosing concept

Terminal Elimination Half‑Life: Adimolol 14 h vs. Propranolol 3 h

The mean terminal elimination half‑life (t½β) of adimolol is 14 hours, compared with 3 hours for propranolol determined in the same comparative study [1]. Despite this relatively modest ~4.7‑fold difference in plasma half‑life, the pharmacodynamic duration of adimolol exceeds propranolol by a far greater margin (7 days vs. ≤1 day), indicating that plasma kinetics alone do not explain the prolonged action and that additional mechanisms — specifically non‑competitive β‑adrenoceptor antagonism — are operative [1]. Labetalol's elimination half‑life is approximately 5‑6 h [2], placing adimolol's pharmacokinetic clearance intermediate between propranolol and labetalol but pharmacodynamically far longer than either.

pharmacokinetics elimination half-life beta-blocker clearance

Non‑Competitive β‑Receptor Antagonism: Bmax Reduction Unique to Adimolol

Adimolol is distinguished from propranolol by its ability to reduce β‑adrenoceptor number (Bmax), not merely receptor affinity (Kd). In lymphocyte β‑adrenoceptor binding studies, both adimolol and propranolol significantly reduced affinity for β‑adrenoceptors. However, adimolol additionally and significantly reduced Bmax; at 3 days post‑dose, Bmax had recovered to only 50% of the control value [1]. Propranolol, by contrast, is associated with β‑adrenoceptor up‑regulation (increased Bmax) upon chronic administration or withdrawal [2]. This non‑competitive component of adimolol — likely involving tight binding or slow dissociation from the receptor or a downstream regulatory process — is the proposed mechanistic basis for its uniquely prolonged pharmacodynamic action that cannot be explained by plasma half‑life alone [1].

receptor down-regulation non-competitive antagonism lymphocyte beta-adrenoceptor binding

α₁‑ vs. α₂‑Adrenoceptor Binding: 25‑Fold α₁ Preference

In radioligand binding studies using rat cerebellar cortex membranes, adimolol (MEN 935) exhibited a Ki of 5.2 × 10⁻⁷ mol/L (520 nM) at α₁‑adrenoceptors and a Ki of 1.3 × 10⁻⁵ mol/L (13,000 nM) at α₂‑adrenoceptors, representing a 25‑fold preference for the α₁ subtype [1]. This α₁‑preference is functionally demonstrated in isolated vascular preparations, where adimolol produces a twofold rightward shift of phenylephrine concentration‑response curves at concentrations between 1.9 × 10⁻⁸ and 1.4 × 10⁻⁵ mol/L, without pharmacologically meaningful α₂‑subtype selectivity [1]. By comparison, carvedilol exhibits a >4,000‑fold α₁/α₂ selectivity ratio (Ki α₁ ≈ 0.81 nM vs. α₂ ≈ 3,400 nM) [2], while labetalol shows moderate α₁ affinity (pKi ~6.2, equivalent to Ki ~630 nM) [3], placing adimolol's α‑adrenoceptor profile between the highly α₁‑selective carvedilol and the moderately α₁‑affinic labetalol.

alpha-adrenoceptor selectivity radioligand binding receptor subtype pharmacology

Absence of Functional α‑Blockade in Man vs. Demonstrated α‑Blockade with Labetalol

In a three‑study clinical pharmacological investigation, the phenylephrine pressor‑response test was used to probe functional α₁‑adrenoceptor blockade in man. Four hours after single oral doses, labetalol 400 mg produced a significant rightward shift of the phenylephrine blood‑pressure dose‑response curve, confirming α₁‑blockade. In contrast, there was no difference between adimolol 400 mg and propranolol 40 mg in this assay, indicating that adimolol lacks detectable functional α‑adrenoceptor blockade in man at doses that produce substantial β‑blockade [1]. This finding stands in contrast to adimolol's clear in‑vitro α‑adrenoceptor binding and its in‑vivo α‑adrenolytic activity demonstrated in rat models (spontaneously hypertensive rats and autoperfused hindquarters) [2], highlighting a species‑ or model‑dependent dissociation between binding affinity and functional α‑blockade.

phenylephrine pressor test alpha-blockade in vivo adrenergic pharmacology

Conformational Classification Among Seven Dual α,β‑Blockers by Molecular Dynamics

Molecular dynamics simulations encompassing all stereoisomers of seven dual‑acting α,β‑blockers — adimolol, amosulalol, bucindolol, carvedilol, labetalol, medroxalol, and primidolol — identified three distinct conformational families among these compounds [1]. Adimolol's conformational profile contributes to a distinct pharmacophoric geometry for α‑ and β‑activity, placing it in a structural sub‑cluster that differs from the clinically dominant carvedilol and labetalol. This computational evidence supports the notion that adimolol is not a structural or conformational duplicate of any other member of this class, providing a rational basis for differential receptor interaction kinetics and the observed non‑competitive β‑receptor antagonism [1][2].

molecular dynamics pharmacophore modeling dual alpha-beta blockers

Adimolol (CAS 78459-19-5): High‑Value Research and Industrial Application Scenarios


Sustained β‑Blockade in Chronic Cardiovascular Models Without Repeated Dosing

In rodent models of chronic hypertension or heart failure requiring continuous β‑adrenoceptor blockade over days to weeks, adimolol's 7‑day duration of action following a single dose eliminates the need for daily gavage or mini‑pump implantation [1]. This reduces animal handling stress, avoids confounding peak‑trough pharmacokinetic fluctuations, and simplifies experimental logistics. Propranolol, with its ~12‑24 h duration, necessitates once‑ or twice‑daily administration in comparable protocols [2].

Dissecting Competitive vs. Non‑Competitive β‑Receptor Antagonism Mechanisms

Investigators studying β‑adrenoceptor regulation, desensitization, or receptor trafficking can exploit adimolol's unique dual mechanism — combined competitive antagonism (reduced Kd) and non‑competitive receptor down‑regulation (reduced Bmax to 50% of control at 3 days) [1]. This property is absent in propranolol, which may increase Bmax upon chronic administration [3]. Adimolol thus serves as a positive control or mechanistic probe in experiments designed to isolate the contribution of receptor number reduction to physiological or pathological outcomes.

Human Experimental Pharmacology Requiring Pure β‑Blockade Without α‑Blockade Confounding

In clinical pharmacological studies — e.g., phenylephrine pressor‑response testing, baroreflex sensitivity assessment, or metabolic challenge protocols — where the confounding vasodilatory effects of α₁‑blockade must be avoided, adimolol provides sustained β‑blockade without detectable functional α‑blockade in man [2]. This contrasts with labetalol, which produces significant α₁‑blockade at clinically relevant doses, and makes adimolol a cleaner tool for isolating β‑adrenoceptor‑mediated physiological responses in human subjects.

Computational Chemistry and Pharmacophore Modeling of Dual α,β‑Blockers

Adimolol occupies a distinct conformational family among the seven characterized dual α,β‑blockers as determined by molecular dynamics simulations [4]. Medicinal chemists engaged in structure‑based design of next‑generation dual antagonists can use adimolol as a structurally non‑redundant lead scaffold or as a comparator in pharmacophore validation studies, expanding the diversity of the chemical space explored beyond the heavily studied carvedilol/labetalol chemotypes.

Quote Request

Request a Quote for Adimolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.